molecular formula C18H21N3O2S B12526322 N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine

N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine

Cat. No.: B12526322
M. Wt: 343.4 g/mol
InChI Key: ZNLAMLDBGLXOOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine ( 1479165-00-8) is a high-purity benzimidazole derivative supplied as a yellow to white solid with a documented melting point of 77-80 °C . It has a molecular formula of C18H21N3O2S and a molecular weight of 343.45 g/mol . This compound is part of the structurally diverse benzimidazole class of heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their resemblance to naturally occurring nucleotides . The benzimidazole core is known to confer a wide spectrum of pharmacological activities, and its derivatives are extensively investigated as key intermediates in the synthesis of novel molecules with potential anticancer, antimicrobial, and antitubercular properties . The tosyl (p-toluenesulfonyl) group at the 1-position of the benzimidazole ring is a common protecting group used in multi-step organic synthesis to control reactivity and direct chemical transformations, making this compound a valuable building block for constructing more complex structures . Researchers value this compound for developing new therapeutic agents and probing biochemical interactions. Proper handling and storage are essential: this product should be kept sealed in a dry environment at room temperature (20-22 °C) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H21N3O2S

Molecular Weight

343.4 g/mol

IUPAC Name

N-butyl-1-(4-methylphenyl)sulfonylbenzimidazol-2-amine

InChI

InChI=1S/C18H21N3O2S/c1-3-4-13-19-18-20-16-7-5-6-8-17(16)21(18)24(22,23)15-11-9-14(2)10-12-15/h5-12H,3-4,13H2,1-2H3,(H,19,20)

InChI Key

ZNLAMLDBGLXOOH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • N-Substitution : N-Butyl-o-phenylenediamine reacts with tosyl isothiocyanate (Ts-NCS) in a 90% ethanol/10% water mixture with K₂CO₃ at room temperature.
  • Thiourea Formation : The intermediate thiourea forms via nucleophilic attack of the amine on the isothiocyanate.
  • Cyclodesulfurization : Blue LED irradiation (3 W, 6 hours) induces a radical-mediated cyclization, eliminating sulfur and forming the benzimidazole ring.

Optimized Conditions

  • Yield : Up to 92% (based on analogous reactions with 69 substrates).
  • Solvent System : Ethanol/water (9:1) reduces toxicity and enhances solubility.
  • Base : K₂CO₃ facilitates deprotonation and stabilizes intermediates.

Advantages

  • Eliminates toxic desulfurizing agents (e.g., HgO, I₂).
  • Scalable to gram quantities without photocatalysts.

Stepwise Protection-Cyclization Approach

This method involves sequential functionalization of o-phenylenediamine, followed by cyclization (Figure 1):

Procedure

  • N-Butylation :
    • o-Phenylenediamine reacts with butyl bromide in DMF under NaH, yielding N-butyl-o-phenylenediamine.
  • Tosylation :
    • The free amine is protected with TsCl in the presence of triethylamine, forming N-butyl-N-tosyl-o-phenylenediamine.
  • Cyclization :
    • The diamine reacts with formic acid at 100°C, forming the benzimidazole core via dehydration.

Key Data

  • Yield : 60–75% (similar to telmisartan intermediates).
  • Purification : Silica gel chromatography (hexane/EtOAc 3:1).

Challenges

  • Competing side reactions during tosylation require strict stoichiometric control.

Post-Cyclization Functionalization

For pre-formed benzimidazoles, late-stage modifications introduce substituents:

N-Alkylation of 1-Tosyl-1H-benzimidazol-2-amine

  • Tosylation : 2-Aminobenzimidazole reacts with TsCl in pyridine, yielding 1-tosyl-1H-benzimidazol-2-amine.
  • Butylation : The 2-amine is alkylated with butyl iodide using K₂CO₃ in DMF at 60°C.

Yield : 45–55% (lower due to steric hindrance).

Comparative Analysis of Methods

Method Yield Conditions Advantages
One-Pot Light-Mediated 85–92% RT, blue LED, ethanol/water Scalable, eco-friendly
Stepwise 60–75% Reflux, formic acid High purity
Post-Functionalization 45–55% DMF, 60°C Flexibility in substitution

Mechanistic Insights

The visible light-mediated route proceeds via a radical pathway:

  • Deprotonation of the thiourea intermediate forms a thiolate anion.
  • Blue light excites triplet oxygen to singlet oxygen, generating thiyl and superoxide radicals.
  • Radical coupling produces a peroxysulfur intermediate, which cyclizes to the benzimidazole.

Control experiments confirm radical involvement:

  • Light exclusion halts the reaction.
  • Radical scavengers (e.g., TEMPO) reduce yield by >80%.

Experimental Optimization

Gram-Scale Synthesis

  • Substrates : N-Butyl-o-phenylenediamine (0.48 mmol), Ts-NCS (0.40 mmol).
  • Workup : Extraction with EtOAc, drying over Na₂SO₄, column chromatography.
  • Purity : >95% (HPLC).

Solvent Screening

  • Ethanol/water outperforms DMF or THF in yield and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Sodium azide, potassium cyanide, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxygenated derivatives such as N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-one.

    Reduction: Amine or alcohol derivatives like this compound.

    Substitution: Various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties
N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine and its derivatives have shown significant antimicrobial properties. Research indicates that benzimidazole derivatives exhibit activity against a range of Gram-positive and Gram-negative bacteria. For instance, compounds related to this structure have been tested for their efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth .

Antitumor Activity
The compound has also been investigated for its potential antitumor effects. Studies suggest that benzimidazole derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents. The mechanism often involves the disruption of cellular processes essential for tumor growth, which has been supported by various in vitro studies .

Antiviral Effects
this compound has shown potential as an antiviral agent. The structural characteristics of benzimidazole derivatives allow them to interfere with viral replication processes. This application is particularly relevant in the context of emerging viral infections where traditional antiviral agents may be ineffective .

Therapeutic Applications

The therapeutic potential of this compound extends beyond antimicrobial and antitumor activities. Its applications include:

Neurodegenerative Diseases
Research suggests that compounds similar to N-butyl derivatives may influence pathways involved in neurodegeneration, potentially offering new avenues for treatment in diseases such as Alzheimer's and Parkinson's disease. The modulation of amyloid precursor protein metabolism is a key area of exploration .

Drug Development
Given its diverse biological activities, N-butyl derivatives are being explored for their potential in drug formulation. Their ability to cross biological membranes and target specific cellular pathways makes them attractive candidates for developing new pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Benzimidazole derivatives exhibit diverse biological and chemical profiles depending on substituents at the 1- and 2-positions. Key analogs include:

Compound Name 1-Position Substituent 2-Position Substituent Key Properties/Activities Source
N-Phenyl-1-tosyl-1H-benzo[d]imidazol-2-amine (3ab) Tosyl Phenyl High-yield synthesis (visible-light method)
N-(4-Methoxyphenyl)-1-tosyl-1H-benzo[d]imidazol-2-amine (3ac) Tosyl 4-Methoxyphenyl Excellent yield, potential NLO applications
1-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazol-2-amine (11) 3,4-Dichlorobenzyl -NH2 Precursor for acetamide derivatives (e.g., 23)
N-Methyl-1H-benzo[d]imidazol-2-amine (6a) Methyl -NH2 15-fold enhanced PqsR inhibitory activity
N-[2-(1H-Imidazol-5-yl)ethyl]-1H-benzimidazol-2-amine -H 2-(1H-Imidazol-5-yl)ethyl MRSA inhibition (binding affinity: -7.3 kcal/mol)

Key Observations :

  • 1-Position Substituents : Tosyl groups enhance stability and act as protective groups during synthesis . Bulky substituents like 3,4-dichlorobenzyl () may hinder reactivity but improve lipophilicity.
  • Aromatic groups (e.g., phenyl) or heterocycles (e.g., imidazole) modulate electronic properties and binding affinities .

Physicochemical Properties

  • Lipophilicity : Butyl and tert-butyl substituents increase logP values compared to smaller alkyl or aromatic groups, influencing solubility and membrane permeability .
  • Stability : Tosyl groups enhance stability under acidic/basic conditions, making the compound suitable for prolonged storage .

Biological Activity

N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine is a compound that has garnered attention in medicinal and organic chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a benzo[d]imidazole core with a butyl group and a tosyl group attached. Its molecular formula is C16H20N3O2S, with a molecular weight of approximately 343.4 g/mol. The compound exhibits a melting point of 78–79 °C and has notable solubility characteristics due to the presence of both hydrophobic (butyl) and hydrophilic (tosyl) groups, which enhance its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The tosyl group enhances its binding affinity, potentially inhibiting key enzymes involved in bacterial cell wall synthesis, which contributes to its antimicrobial properties. Furthermore, the compound's structure allows it to modulate pathways associated with cancer cell proliferation and inflammation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study reported its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis .

Pathogen Activity Reference
Staphylococcus aureusInhibitory
Methicillin-resistant S. aureusInhibitory
Escherichia coliModerate inhibition

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting microtubule polymerization. For instance, in vitro assays demonstrated that the compound significantly reduced cell viability in melanoma and colorectal cancer models.

Case Study: Melanoma Xenograft Model

In a recent study involving an A375 melanoma xenograft model, administration of this compound at a dosage of 30 mg/kg resulted in over 90% tumor growth inhibition over a treatment period of 20 days. This highlights its potential as a therapeutic agent in oncology .

Cell Line IC50 (µM) Effect
A375 (melanoma)0.5Significant growth inhibition
HCT116 (colorectal cancer)0.8Induced apoptosis
SW480 (colorectal cancer)0.7Disrupted microtubule formation

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation through modulation of pro-inflammatory cytokines. In vitro studies indicated that this compound can decrease levels of TNF-alpha and IL-6 in activated macrophages, suggesting its potential application in treating inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.